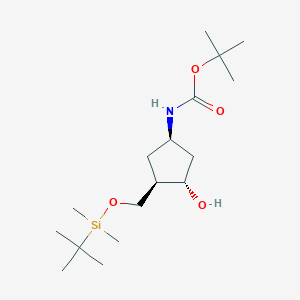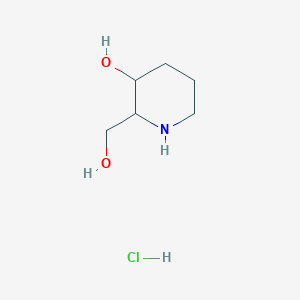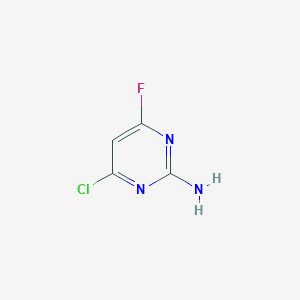
tert-Butyl ((1S,2S)-2-(aminomethyl)cyclohexyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((1S,2S)-2-(aminomethyl)cyclohexyl)carbamate is a compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclohexyl ring with an aminomethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1S,2S)-2-(aminomethyl)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the carbamate group . The reaction conditions often include the use of a solvent such as methylene chloride or chloroform, and the reaction is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction parameters, leading to consistent product quality and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ((1S,2S)-2-(aminomethyl)cyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of a suitable solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted cyclohexyl carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl ((1S,2S)-2-(aminomethyl)cyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine functionality . This makes it valuable in the synthesis of peptides and other biologically active molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug intermediate. Its ability to form stable carbamate linkages makes it useful in the design of prodrugs and other therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for incorporation into various industrial processes .
Wirkmechanismus
The mechanism by which tert-Butyl ((1S,2S)-2-(aminomethyl)cyclohexyl)carbamate exerts its effects involves the formation of stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The specific pathways involved depend on the context in which the compound is used, such as in drug design or material synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protecting group properties.
Cyclohexyl carbamate: Lacks the tert-butyl group but shares the cyclohexyl and carbamate moieties.
tert-Butyl ((1R,2R)-2-(aminomethyl)cyclohexyl)carbamate: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
tert-Butyl ((1S,2S)-2-(aminomethyl)cyclohexyl)carbamate is unique due to its specific stereochemistry and the presence of both the tert-butyl and aminomethyl groups. This combination of features provides distinct reactivity and stability, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H24N2O2 |
|---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
tert-butyl N-[(1S,2S)-2-(aminomethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10-/m0/s1 |
InChI-Schlüssel |
NYPPQRSVUJQKTO-UWVGGRQHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1CN |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCCCC1CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


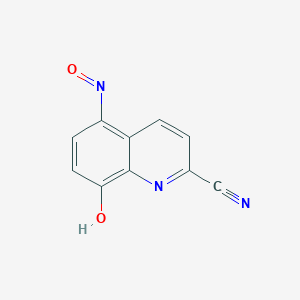
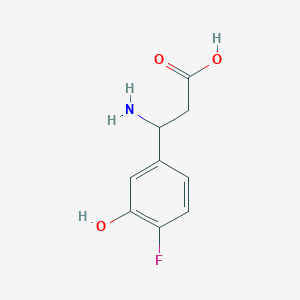



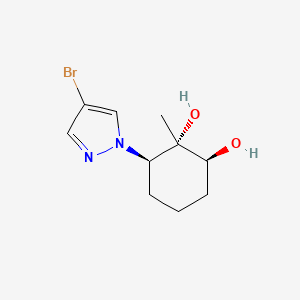
![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-6-one](/img/structure/B12977395.png)


